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Compound of Interest

Compound Name: 2-Chloro-6-ethoxy-3-ethylquinoline

CAS No.: 1031928-17-2

Cat. No.: B13705814 Get Quote

Executive Summary & Physicochemical Profile
2-Chloro-6-ethoxy-3-ethylquinoline (RGT65451) is a lipophilic heterocyclic building block,

primarily utilized in the synthesis of advanced pharmaceutical agents (likely tyrosine kinase

inhibitors or antimalarial derivatives). Its solubility behavior is governed by the interplay

between the planar, hydrophobic quinoline core and the polarizable chloro/ethoxy substituents.

Structural Determinants of Solubility
Hydrophobic Core: The bicyclic quinoline ring and the 3-ethyl group contribute significantly to

London dispersion forces (

), favoring non-polar to moderately polar solvents.

H-Bonding Potential: The molecule lacks Hydrogen Bond Donors (HBD = 0) but possesses

Hydrogen Bond Acceptors (HBA) at the quinoline nitrogen and the ethoxy oxygen. This

suggests high solubility in protic solvents only if they can donate protons effectively (e.g.,

alcohols), though the hydrophobic effect likely dominates.

Crystal Lattice Energy: The chloro and ethyl substituents likely disrupt efficient packing

compared to unsubstituted quinoline, potentially lowering the melting point and enhancing

solubility in organic media compared to rigid planar analogs.
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Predicted Physicochemical Properties
Property

Value (Predicted/Analog
Based)

Impact on Solubility

Molecular Formula

C

H

ClNO

-

Molecular Weight 235.71 g/mol
Moderate size; diffusion is not

rate-limiting.

LogP (Octanol/Water) ~4.5 – 5.2

Highly Lipophilic. Poor

aqueous solubility (< 0.1

mg/mL).

Melting Point (

)
~85 – 110 °C (Est.)

Moderate

implies reasonable solubility in

organic solvents at ambient T.

Hansen Solubility Parameters
,

,

Best solvents will match this

vector (e.g., Toluene, DCM).

Solubility Landscape: Predicted & Analog-Derived
Data
Based on the "Like Dissolves Like" principle and data from structurally similar 2-chloro-

quinoline derivatives (e.g., 2-Chloro-6-methoxy-3-methylquinoline), the following solubility

hierarchy is established. This serves as a baseline for solvent selection.

Solvent Compatibility Matrix
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanism /
Rationale

Chlorinated

Hydrocarbons

Dichloromethane

(DCM), Chloroform

Excellent (>100

mg/mL)

Strong dispersion

force matching; Cl-Cl

interactions.

Aromatic

Hydrocarbons
Toluene, Xylene Very Good

-

stacking interactions

with the quinoline ring.

Polar Aprotic
THF, Ethyl Acetate,

Acetone
Good

Dipole-dipole

interactions with the

C-Cl and Ethoxy

groups.

Polar Protic
Methanol, Ethanol,

IPA
Moderate to Low

Solubility decreases

as alkyl chain length

of alcohol increases.

Heating required.[2][3]

Aliphatic

Hydrocarbons
n-Hexane, Heptane Poor

Lacks sufficient

polarity to overcome

crystal lattice energy.

Aqueous
Water, Buffers (pH 1-

10)
Insoluble

Hydrophobic effect

dominates.

Thermodynamic Modeling (The "Why")
To rigorously analyze solubility data once generated, the Modified Apelblat Equation is the

industry standard for this class of compounds. It correlates the mole fraction solubility (

) with temperature (

):

A, B, C: Empirical parameters derived from regression.
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Interpretation: If

(Enthalpy of solution) is positive, dissolution is endothermic, and solubility increases with
temperature—typical for quinolines in organic solvents.

Experimental Protocols (Self-Validating Systems)
Since specific literature data is scarce, you must generate your own solubility curves. The

following protocols are designed to ensure thermodynamic equilibrium and reproducibility.

Protocol A: Equilibrium Solubility (Shake-Flask Method)
Use for generating thermodynamic data points (25°C, 30°C, etc.).

Preparation: Add excess 2-Chloro-6-ethoxy-3-ethylquinoline solid to 10 mL of the target

solvent in a glass vial.

Equilibration: Place in a thermostatic shaker bath.

Speed: 150 rpm.

Duration: 24–48 hours (Verify equilibrium by checking concentration at 24h and 48h; they

should vary < 2%).

Phase Separation: Stop agitation and allow to settle for 2 hours at the same temperature.

Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the bath

temperature to prevent precipitation).

Quantification: Dilute the filtrate and analyze via HPLC-UV (Detection at ~254 nm).

Protocol B: Dynamic Laser Monitoring (Polythermal
Method)
Use for determining Metastable Zone Width (MSZW) for crystallization.

Setup: Reactor with turbidity probe and precise temperature control.

Ramp: Heat a slurry of known concentration at 1°C/min until clear (Dissolution Temperature,
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).

Cool: Cool at 1°C/min until turbidity is detected (Nucleation Temperature,

).

Repeat: Perform for various concentrations to map the solubility curve and MSZW.

Visualizations & Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the selection of solvents for Reaction vs. Crystallization based on the

predicted solubility profile.

Start: Define Process Goal

Is the goal Reaction or Crystallization?

Reaction Medium

Synthesis

Crystallization / Purification

Purification

Requirement: High Solubility
(>100 mg/mL)

Is reagent compatible with
Chlorinated solvents?

Select: Dichloromethane (DCM)
or Chloroform

Yes

Select: Toluene or THF

No (Avoid Halogens)

Requirement: Steep Solubility Curve
(High dS/dT)

Check Polarity Match

Select: Ethanol or Isopropanol
(Cooling Crystallization)

Protic Solvents

Select: Toluene/Heptane System
(Anti-solvent Crystallization)

Aprotic/Mixed
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Click to download full resolution via product page

Caption: Decision matrix for selecting optimal solvents for 2-Chloro-6-ethoxy-3-
ethylquinoline based on process requirements.

Diagram 2: Experimental Workflow for Solubility
Determination
A standardized workflow to ensure data integrity (E-E-A-T compliant).

1. Sample Preparation
(Excess Solid + Solvent)

2. Equilibration
(Shake Flask, 24-48h, Const T)

 T Control 3. Phase Separation
(0.45µm PTFE Filter)

 Isothermal 4. Quantification
(HPLC-UV / Gravimetric)

 Dilution 5. Data Modeling
(Apelblat Equation)

 Regression

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for generating validated solubility data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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